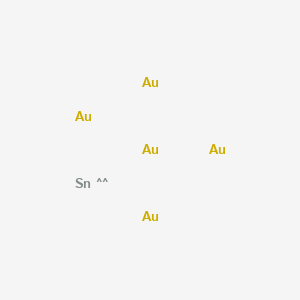![molecular formula C20H11NO2S B14718909 5h-Naphtho[2,3-c]phenothiazine-8,13-dione CAS No. 6937-82-2](/img/structure/B14718909.png)
5h-Naphtho[2,3-c]phenothiazine-8,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms within their ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione typically involves the thermolysis of 1-arylthio-2-azidoanthraquinones in dimethyl sulfoxide (DMSO) at 150°C. This method yields substituted 5h-Naphtho[2,3-c]phenothiazine-8,13-diones . Additionally, photolysis of azides at 77 K and reactions of 1-arylthio-2-azidoanthraquinones with potassium hydroxide (KOH) in DMSO at 20°C can also produce this compound in quantitative yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of DMSO as a solvent and controlled reaction conditions are crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
5h-Naphtho[2,3-c]phenothiazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
科学的研究の応用
5h-Naphtho[2,3-c]phenothiazine-8,13-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active phenothiazines.
Industry: Utilized in the development of electro-optical materials and organic semiconductors.
作用機序
The mechanism of action of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moieties can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer and antimicrobial activities, where ROS generation can lead to cell damage and apoptosis .
類似化合物との比較
Similar Compounds
12H-Benzo[b]phenothiazine-6,11-dione:
1,4-Naphthoquinone: Shares the naphthoquinone moiety and exhibits similar redox properties.
Phenothiazine: The parent compound of the phenothiazine class, widely studied for its biological activities.
Uniqueness
5h-Naphtho[2,3-c]phenothiazine-8,13-dione is unique due to its combination of naphthoquinone and phenothiazine structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
6937-82-2 |
|---|---|
分子式 |
C20H11NO2S |
分子量 |
329.4 g/mol |
IUPAC名 |
5H-naphtho[2,3-c]phenothiazine-8,13-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-11-5-1-2-6-12(11)19(23)17-13(18)9-10-15-20(17)24-16-8-4-3-7-14(16)21-15/h1-10,21H |
InChIキー |
RSCAZJBRAXOOMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


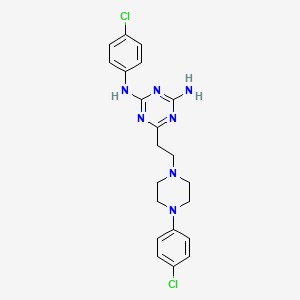

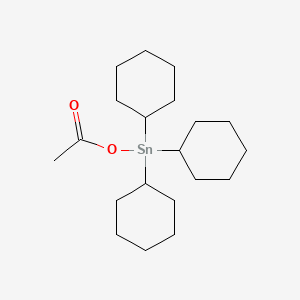
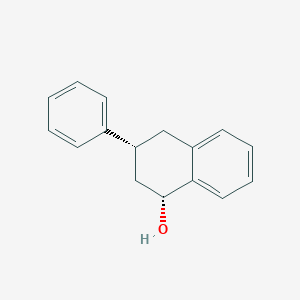
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
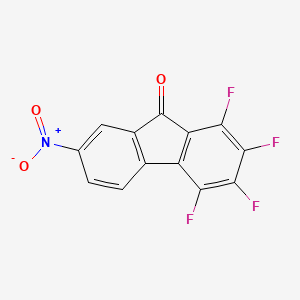
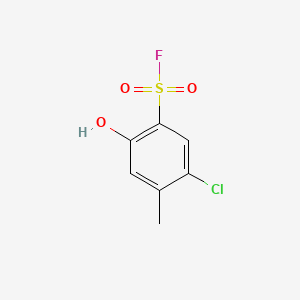
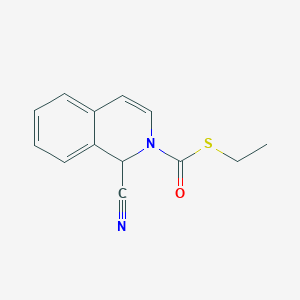

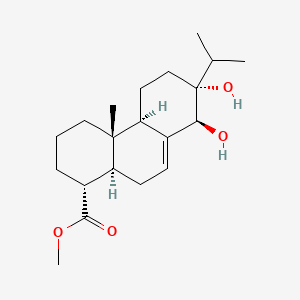
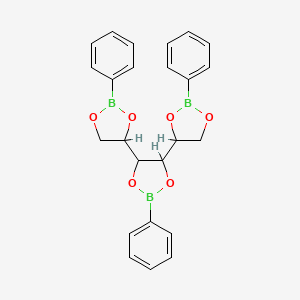
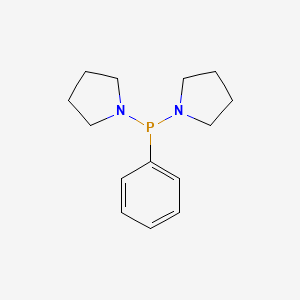
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
